molecular formula C3H3BrF2O2 B1630999 Methyl Bromodifluoroacetate CAS No. 683-98-7

Methyl Bromodifluoroacetate

Cat. No. B1630999
CAS RN: 683-98-7
M. Wt: 188.96 g/mol
InChI Key: IOBCLXSGWMFVQJ-UHFFFAOYSA-N
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Description

Methyl bromodifluoroacetate (MBDFA) is a highly reactive, organofluorine compound with a wide range of applications in the chemical and biological sciences. It is a colorless liquid that is widely used as a reagent for the synthesis of organic compounds and for the study of biochemical and physiological processes. MBDFA has been used in a variety of laboratory experiments and has been found to be useful for its ability to rapidly react with a variety of molecules.

Scientific Research Applications

  • Copper-Catalyzed N-Formylation of Amines Methyl Bromodifluoroacetate is used in the N-formylation of amines. This process involves copper-catalyzed reactions and yields N-formamides from primary, secondary, cyclic arylamines, and aliphatic amines (Xiao-fang Li et al., 2018).

  • Bromodifluoroacetic Acid Synthesis Technology It plays a role in bromodifluoroacetic acid synthesis through transesterification reactions. The process involves reacting methyl and ethyl esters of bromodifluoroacetic acid with trifluoroacetic acid, using sulfuric acid as a catalyst (E. V. Lupachev et al., 2019).

  • Enantioselective Reformatsky Reaction Methyl Bromodifluoroacetate is utilized in the enantioselective Reformatsky reaction. This involves adding the Reformatsky reagent generated from methyl bromodifluoroacetate to benzaldehyde in the presence of specific reagents, producing highly enantioselective adducts (M. Braun et al., 1995).

  • Radical Reactions for Synthesis of Organic Compounds It is used in radical reactions with vinyl ethers for synthesizing difluoroacetyl-substituted acetals. This methodology aids in the synthesis of complex organic compounds like 3,3-Difluoro-GABA (I. Kondratov et al., 2015).

  • Organocopper Reagent Derived Reactions Reactions of methyl bromodifluoroacetate in the presence of organocopper reagents have been explored for the synthesis of compounds containing CF2 groups. These reactions provide novel routes for synthesizing various organic compounds (Kazuyuki Sato et al., 2002).

  • Synthesis of Difluoromethylated Arenes Methyl Bromodifluoroacetate is used in the Pd-catalyzed difluoromethylation of aryl boronic acids. This process is notable for its high efficiency and compatibility with various functional groups, proving useful in drug discovery and development (Zhange Feng et al., 2016).

properties

IUPAC Name

methyl 2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCLXSGWMFVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382591
Record name Methyl Bromodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683-98-7
Record name Methyl Bromodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Bromodifluoroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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